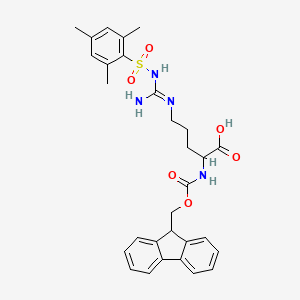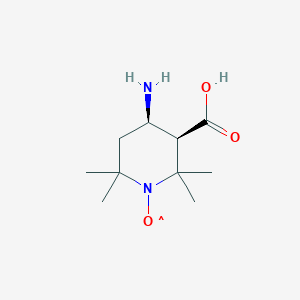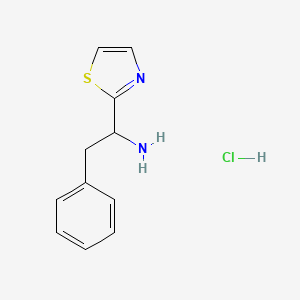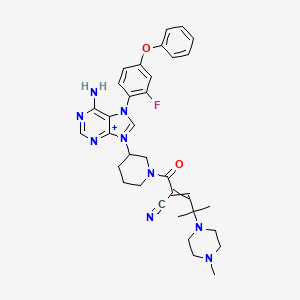
Calmodulin from bovine testes
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calmodulin from bovine testes is a calcium-binding protein that plays a crucial role in various cellular processes. It is involved in intracellular calcium homeostasis, cell proliferation, smooth muscle contraction, microtubular function, exocytotic secretion of cellular products, and cell motility . Calmodulin contains many acidic amino acids and lacks cysteine, hydroxyproline, and tryptophan, which allows for reversible binding of calcium ions and a flexible tertiary structure for interaction with various calmodulin-regulated proteins .
Métodos De Preparación
Calmodulin from bovine testes is typically purified using calcium-dependent affinity chromatography. The protein is extracted from bovine testes and then subjected to a series of purification steps to obtain a highly pure form . Aqueous solutions of calmodulin at 1 mg/mL in solvents such as saline or 0.1 M Tris-HCl, pH 7.5, remain active at 2–8°C for 1-2 days or can be frozen for up to one week . If there are difficulties with solubility, small aliquots of concentrated base (e.g., 1 M NaOH) may be used to help dissolve the material .
Análisis De Reacciones Químicas
Calmodulin undergoes various chemical reactions, primarily involving calcium binding. The protein has four calcium-binding sites, designated I, II, III, and IV, with sites III and IV having a higher affinity for calcium than sites I and II . Upon calcium binding, calmodulin undergoes a conformational change that exposes hydrophobic regions involved in enzyme binding . Common reagents used in these reactions include calcium chloride (CaCl2) and ethylene glycol tetraacetic acid (EGTA) to remove calcium ions . Major products formed from these reactions include activated enzymes such as ATPase, calmodulin kinases, phosphorylase kinase, cyclic nucleotide phosphodiesterase, adenylate cyclase, NADPH oxidase, and myosin light chain kinase .
Aplicaciones Científicas De Investigación
Calmodulin from bovine testes has a wide range of scientific research applications:
Mecanismo De Acción
Calmodulin exerts its effects by binding to calcium ions, which induces a conformational change that exposes hydrophobic regions involved in enzyme binding . This binding activates numerous target proteins involved in various cellular processes, including regulation of plant metabolism, phytohormone signaling, ion transport, protein folding, protein phosphorylation, and dephosphorylation . In neurons, calcium-activated calmodulin helps regulate glutamate receptors, modulate proteins in signaling pathways, and regulate voltage-gated calcium channels activity . Calmodulin also mediates ryanodine receptor activation by cyclic ADP-ribose and is involved in intracellular calcium homeostasis .
Comparación Con Compuestos Similares
Calmodulin is a member of the EF-hand family of calcium-binding proteins, which includes other proteins such as troponin C and parvalbumin . These proteins share a similar structure and function, but calmodulin is unique in its ability to bind and activate a wide variety of target proteins involved in diverse cellular processes . Other similar compounds include phosphodiesterase 3’:5’-cyclic nucleotide activator and calcium-dependent regulator protein .
Propiedades
Fórmula molecular |
C34H39FN9O2+ |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
2-[3-[6-amino-7-(2-fluoro-4-phenoxyphenyl)purin-9-ium-9-yl]piperidine-1-carbonyl]-4-methyl-4-(4-methylpiperazin-1-yl)pent-2-enenitrile |
InChI |
InChI=1S/C34H39FN9O2/c1-34(2,42-16-14-40(3)15-17-42)19-24(20-36)33(45)41-13-7-8-25(21-41)43-23-44(30-31(37)38-22-39-32(30)43)29-12-11-27(18-28(29)35)46-26-9-5-4-6-10-26/h4-6,9-12,18-19,22-23,25H,7-8,13-17,21H2,1-3H3,(H2,37,38,39)/q+1 |
Clave InChI |
LPWPEJBLPDGWSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)[N+]2=CN(C3=C(N=CN=C32)N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N6CCN(CC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


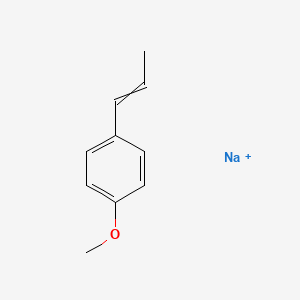
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
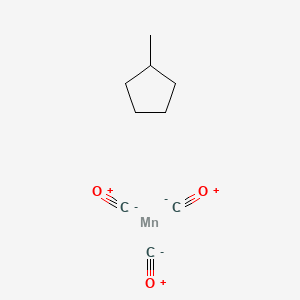
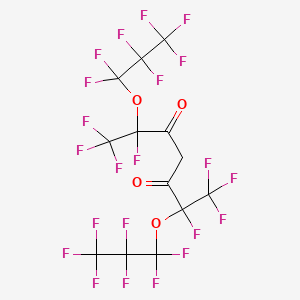
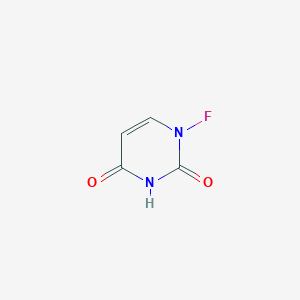
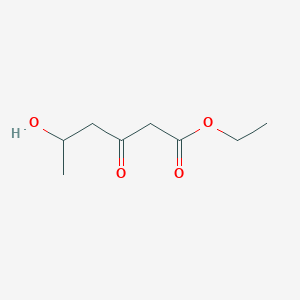
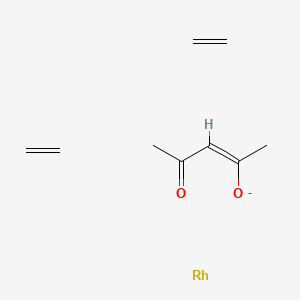
![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)

